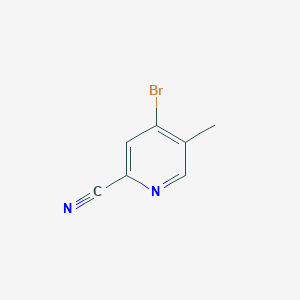

4-Bromo-5-methylpicolinonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-5-methylpyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2/c1-5-4-10-6(3-9)2-7(5)8/h2,4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDQBOHVZSQPJII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(N=C1)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50735037 | |

| Record name | 4-Bromo-5-methylpyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50735037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353856-72-0 | |

| Record name | 4-Bromo-5-methylpyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50735037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Bromo-5-methylpicolinonitrile: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and drug development, the strategic use of functionalized heterocyclic scaffolds is paramount to the construction of novel molecular entities with therapeutic potential. Among these, pyridine-based structures are of significant interest due to their prevalence in a wide array of biologically active compounds. 4-Bromo-5-methylpicolinonitrile, a substituted pyridine derivative, represents a key building block for organic synthesis, offering a versatile platform for the introduction of molecular complexity. This technical guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, synthetic methodologies, and its burgeoning role as a crucial intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors.

Core Molecular Attributes of this compound

CAS Number: 1353856-72-0[1][2][3][4]

Molecular Formula: C₇H₅BrN₂[4]

Molecular Weight: 197.032 g/mol [4]

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1353856-72-0 | [1][2][3][4] |

| Molecular Formula | C₇H₅BrN₂ | [4] |

| Molecular Weight | 197.032 g/mol | [4] |

| Boiling Point (Predicted) | 299.8 ± 35.0 °C | [5] |

| Density (Predicted) | 1.61 ± 0.1 g/cm³ | [5] |

| pKa (Predicted) | -2.50 ± 0.10 | [5] |

| Purity | Typically ≥ 95-97% | [5][6] |

Solubility: While quantitative solubility data is not widely published, as a substituted aromatic nitrile, it is expected to be soluble in common organic solvents such as dichloromethane (DCM), chloroform (CHCl₃), ethyl acetate (EtOAc), and tetrahydrofuran (THF). Its solubility in aqueous media is anticipated to be low.

Synthesis of this compound: A Methodological Overview

The synthesis of this compound is not extensively detailed in readily available literature, suggesting its status as a specialized reagent. However, analogous synthetic strategies for similar brominated picolinonitriles can be extrapolated. A plausible synthetic route would involve the bromination of a suitable picolinonitrile precursor. For instance, the direct bromination of 5-methylpicolinonitrile could be explored, although this approach may present challenges with regioselectivity. A more controlled synthesis might involve a multi-step sequence starting from a pre-functionalized pyridine ring, followed by the introduction of the nitrile group in the final steps.

A general, albeit not specific to this isomer, synthetic approach for a bromo-methylpicolinonitrile involves the Sandmeyer reaction on an aminopicoline precursor, followed by cyanation.

Chemical Reactivity and Utility in Drug Discovery

The synthetic utility of this compound is primarily derived from the presence of two key functional groups: the bromine atom and the nitrile group, both attached to a pyridine scaffold.

The Role of the Bromine Atom: A Gateway to Cross-Coupling Reactions

The bromine atom at the 4-position of the pyridine ring serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, typically between an organohalide and an organoboron compound. This compound is an excellent substrate for this reaction, allowing for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the 4-position. This is particularly valuable in the synthesis of bi-aryl and hetero-biaryl structures, which are common motifs in kinase inhibitors.

Exemplary Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To couple an arylboronic acid with this compound.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

-

A suitable phosphine ligand (e.g., SPhos, XPhos) (0.04 equiv)

-

Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

-

Anhydrous 1,4-dioxane and water (e.g., 4:1 mixture)

Procedure:

-

To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

In a separate vial, prepare the catalyst precursor by dissolving Pd(OAc)₂ and the phosphine ligand in a small amount of the reaction solvent.

-

Add the catalyst solution to the Schlenk flask, followed by the degassed solvent mixture.

-

Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, enabling the coupling of amines with aryl halides.[7] This reaction is instrumental in synthesizing substituted anilines and related compounds, which are prevalent in pharmacologically active molecules. This compound can be efficiently coupled with a diverse range of primary and secondary amines to introduce various amino substituents at the 4-position.

Exemplary Experimental Protocol: Buchwald-Hartwig Amination

Objective: To couple a primary or secondary amine with this compound.

Materials:

-

This compound (1.0 equiv)

-

Amine (1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01-0.05 equiv)

-

A suitable phosphine ligand (e.g., Xantphos, BINAP) (0.02-0.10 equiv)

-

Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.5-2.0 equiv)

-

Anhydrous toluene or 1,4-dioxane

Procedure:

-

In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃, the phosphine ligand, and the base.

-

Add this compound and the amine.

-

Add the anhydrous solvent and seal the tube.

-

Heat the reaction mixture to 80-120 °C and monitor its progress.

-

After completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and filter through a pad of celite to remove palladium residues.

-

Wash the filtrate with water and brine, then dry and concentrate.

-

Purify the product via column chromatography.

The Role of the Nitrile Group

The nitrile group (-C≡N) is a versatile functional group in medicinal chemistry. It can act as a hydrogen bond acceptor and is often used as a bioisostere for other functional groups. Furthermore, the nitrile group can be chemically transformed into other important functionalities, such as:

-

Amines: Reduction of the nitrile yields a primary amine, providing a point for further derivatization.

-

Carboxylic Acids: Hydrolysis of the nitrile affords a carboxylic acid, a common functional group in drug molecules.

-

Tetrazoles: Reaction with azides can convert the nitrile into a tetrazole ring, which is often used as a bioisosteric replacement for a carboxylic acid group.

Application in Kinase Inhibitor Synthesis

The structural features of this compound make it an attractive starting material for the synthesis of kinase inhibitors. Many kinase inhibitors possess a heterocyclic core that binds to the hinge region of the kinase ATP-binding site. The pyridine scaffold of this compound can serve as this core, with the substituents at the 2, 4, and 5-positions allowing for the fine-tuning of binding affinity and selectivity.

The ability to perform Suzuki-Miyaura and Buchwald-Hartwig reactions at the 4-position is particularly significant. This allows for the introduction of larger, often aromatic or heteroaromatic, groups that can occupy the hydrophobic regions of the ATP-binding pocket, a common strategy in the design of potent and selective kinase inhibitors. The nitrile group at the 2-position can engage in hydrogen bonding interactions with the kinase hinge region.

Caption: Synthetic pathways from this compound.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. Although a specific Safety Data Sheet (SDS) for this compound is not widely available, general guidelines for handling brominated aromatic compounds should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the realm of drug discovery. Its strategically placed functional groups—a reactive bromine atom and a modifiable nitrile group on a pyridine core—provide medicinal chemists with a powerful tool for the construction of complex molecular architectures. The ability to readily engage in robust cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations allows for the efficient generation of diverse libraries of compounds for biological screening. As the demand for novel and selective kinase inhibitors continues to grow, the importance of specialized intermediates such as this compound in the drug development pipeline is set to increase.

References

-

Suzuki Coupling: Mechanism & Examples | NROChemistry. (n.d.). Retrieved January 1, 2026, from [Link]

-

A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature - The Royal Society of Chemistry. (n.d.). Retrieved January 1, 2026, from [Link]

-

This compound - Acros Pharmatech. (n.d.). Retrieved January 1, 2026, from [Link]

-

Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates - Organic Syntheses. (n.d.). Retrieved January 1, 2026, from [Link]

-

Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. (n.d.). Retrieved January 1, 2026, from [Link]

-

Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved January 1, 2026, from [Link]

-

The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - Beilstein Journal of Organic Chemistry. (n.d.). Retrieved January 1, 2026, from [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved January 1, 2026, from [Link]

- Compositions of 1-(4-bromo-5-(1-ethyl-7-(methylamino)-2-oxo-1,2-dihydro-1,6-naphthyridin-3-yl)-2-fluorophenyl)-3-phenylurea - Google Patents. (n.d.).

-

The Suzuki–Miyaura cross-couplings of 4-bromoanisole and 4-bromobenzonitrile with phenylboronic acid promoted by Pd-bpydc-Ln catalysts (1–3). … - ResearchGate. (n.d.). Retrieved January 1, 2026, from [Link]

-

Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 1, 2026, from [Link]

- Method of synthesis of 4-bromo-5-nitrophthalonitrile - Google Patents. (n.d.).

-

Publications & Patents - MedChemica. (n.d.). Retrieved January 1, 2026, from [Link]

- Compositions of 1-(4-bromo-5-(1-ethyl-7-(methylamino)-2-oxo-1,2-dihydro-1,6-naphthyridin-3-yl)-2-fluorophenyl)-3-phenylurea - Google Patents. (n.d.).

-

1353856-72-0 | AMERICAN ELEMENTS®. (n.d.). Retrieved January 1, 2026, from [Link]

Sources

- 1. americanelements.com [americanelements.com]

- 2. This compound | 1353856-72-0 [chemicalbook.com]

- 3. 1353856-72-0 | MFCD21099906 | this compound [aaronchem.com]

- 4. This compound,(CAS# 1353856-72-0)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 5. This compound [acrospharma.co.kr]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. benchchem.com [benchchem.com]

4-Bromo-5-methylpicolinonitrile chemical structure and synthesis

An In-depth Technical Guide to 4-Bromo-5-methylpicolinonitrile: Structure, Synthesis, and Applications

Introduction

This compound is a substituted pyridine derivative that serves as a valuable and versatile building block in modern organic synthesis. Its strategic combination of a pyridine ring, a nitrile group, and a reactive bromine atom makes it a key intermediate in the development of complex molecular architectures, particularly within the pharmaceutical and agrochemical industries. The pyridine scaffold is a common motif in biologically active compounds, while the nitrile and bromo functionalities offer orthogonal chemical handles for a variety of transformations.

This technical guide provides an in-depth exploration of this compound, intended for researchers, chemists, and professionals in drug development. We will cover its chemical structure and properties, delve into a detailed, field-proven synthetic methodology grounded in established chemical principles, and discuss its applications as a precursor for advanced chemical entities.

Chemical Structure and Properties

The structure of this compound is characterized by a pyridine ring substituted at the 2-position with a nitrile group (-C≡N), at the 4-position with a bromine atom (-Br), and at the 5-position with a methyl group (-CH₃). This specific arrangement of functional groups dictates its chemical reactivity and utility.

The electron-withdrawing nature of the nitrile group and the pyridine nitrogen atom influences the reactivity of the ring, while the bromine atom at the 4-position is a prime site for metal-catalyzed cross-coupling reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1353856-72-0 | [1][2] |

| Molecular Formula | C₇H₅BrN₂ | [1] |

| Molecular Weight | 197.03 g/mol | [1][2] |

| IUPAC Name | 4-bromo-5-methylpyridine-2-carbonitrile | N/A |

| Physical Form | Solid | |

| Purity (Typical) | ≥97% | [3] |

| Storage Conditions | Inert atmosphere, 2-8°C |

Synthetic Methodology: A Multi-Step Approach

The synthesis of this compound is a multi-step process that requires careful control of regioselectivity and reaction conditions. A robust and logical pathway proceeds from a commercially available starting material, 2-Amino-5-methylpyridine, and culminates in a Sandmeyer reaction—a cornerstone transformation in aromatic chemistry.[4][5]

The overall synthetic workflow can be visualized as follows:

Sources

Spectroscopic Characterization of 4-Bromo-5-methylpicolinonitrile: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 4-Bromo-5-methylpicolinonitrile (CAS No. 1353856-72-0), a key building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While publicly available experimental spectra for this specific molecule are scarce, this guide presents a comprehensive analysis based on predicted data derived from established spectroscopic principles and data from analogous structures. The methodologies, interpretations, and theoretical framework provided herein serve as a robust reference for the characterization of this and similar heterocyclic compounds.

Molecular Structure and Spectroscopic Overview

This compound possesses a substituted pyridine ring, a scaffold of significant interest in pharmaceutical development. Accurate structural confirmation is paramount, and a combination of spectroscopic techniques is essential for unambiguous characterization.

-

¹H and ¹³C NMR spectroscopy will elucidate the carbon-hydrogen framework, confirming the substitution pattern on the pyridine ring.

-

IR spectroscopy will identify the characteristic functional groups, notably the nitrile (C≡N) moiety.

-

Mass spectrometry will determine the molecular weight and provide evidence of the bromine atom through its distinct isotopic pattern.

Caption: Standard workflow for NMR data acquisition and processing.

A detailed protocol for acquiring high-quality NMR spectra is crucial for accurate interpretation. The choice of a common deuterated solvent like chloroform-d (CDCl₃) is standard for many organic compounds. [1]

Predicted ¹H NMR Data

Solvent: CDCl₃, Frequency: 400 MHz

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.65 | s | 1H | H-6 |

| 8.45 | s | 1H | H-3 |

| 2.50 | s | 3H | -CH₃ |

Interpretation and Expertise:

-

The pyridine ring protons are expected to resonate in the downfield region (typically δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current and the electron-withdrawing nitrogen atom. [2]* H-6 (δ 8.65): This proton is ortho to the ring nitrogen, making it the most deshielded aromatic proton. It is predicted to be a singlet as there are no adjacent protons for coupling.

-

H-3 (δ 8.45): This proton is meta to the nitrogen and adjacent to the electron-withdrawing cyano group, also resulting in a significant downfield shift. It appears as a singlet due to the lack of neighboring protons.

-

-CH₃ (δ 2.50): The methyl protons are in an aliphatic region and are expected to appear as a sharp singlet. The chemical shift is slightly downfield from a typical aromatic methyl group due to the influence of the pyridine ring.

Predicted ¹³C NMR Data

Solvent: CDCl₃, Frequency: 100 MHz

| Predicted Chemical Shift (δ, ppm) | Assignment |

| 152.0 | C-6 |

| 150.5 | C-2 |

| 142.0 | C-3 |

| 135.0 | C-5 |

| 125.0 | C-4 |

| 116.0 | -C≡N |

| 20.0 | -CH₃ |

Interpretation and Expertise:

-

The carbon atoms of the pyridine ring typically resonate between δ 120-150 ppm. [2]* C-2 and C-6 (δ 150.5, 152.0): These carbons, adjacent to the nitrogen, are the most deshielded. C-2 is further deshielded by the attached cyano group.

-

C-4 (δ 125.0): The carbon bearing the bromine atom (C-4) is expected to be shifted upfield relative to an unsubstituted position due to the "heavy atom effect" of bromine.

-

-C≡N (δ 116.0): The nitrile carbon is characteristically found in this region.

-

-CH₃ (δ 20.0): The methyl carbon appears in the typical aliphatic region.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique ideal for identifying the functional groups present in a molecule.

Experimental Protocol: ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a common sampling technique for solid powders and liquids that requires minimal sample preparation.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal and apply pressure to ensure good contact.

-

Data Collection: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The final spectrum is presented in terms of transmittance or absorbance after automatic background subtraction.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~3100-3000 | Medium-Weak | C-H stretch | Aromatic |

| ~2950-2850 | Weak | C-H stretch | -CH₃ |

| ~2230 | Strong, Sharp | C≡N stretch | Nitrile |

| ~1600-1450 | Medium-Strong | C=C and C=N stretch | Aromatic Ring |

| ~1050-1000 | Medium | C-Br stretch | Aryl Bromide |

Interpretation and Expertise:

-

The most diagnostic peak in the IR spectrum of this compound is the nitrile stretch. For aromatic nitriles, this peak is typically found between 2240 and 2220 cm⁻¹. [3][4]Its sharp and intense nature makes it easily identifiable. [3]The conjugation with the pyridine ring slightly lowers the frequency compared to saturated nitriles. [3][5]* The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.

-

The C=C and C=N stretching vibrations of the pyridine ring will appear in the 1600-1450 cm⁻¹ region.

-

The presence of the C-Br bond is indicated by a stretching vibration in the fingerprint region, typically around 1050-1000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elemental composition.

Experimental Protocol: Electron Ionization (EI-MS)

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe for solids.

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole).

-

Detection: Ions are detected, and their abundance is plotted against their m/z ratio to generate a mass spectrum.

Predicted Mass Spectrum Data

| m/z | Predicted Identity | Interpretation |

| 196/198 | [M]⁺ | Molecular ion peak |

| 117 | [M - Br]⁺ | Loss of a bromine radical |

| 90 | [M - Br - HCN]⁺ | Subsequent loss of hydrogen cyanide |

Interpretation and Expertise:

-

Molecular Ion Peak ([M]⁺): The most critical feature for a bromine-containing compound is the presence of two molecular ion peaks of nearly equal intensity, separated by 2 m/z units. [6]This is due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%). For this compound (C₇H₅BrN₂), the expected peaks would be at m/z 196 (for the ⁷⁹Br isotope) and m/z 198 (for the ⁸¹Br isotope).

-

Fragmentation Pattern: Electron ionization is a high-energy technique that often leads to fragmentation.

-

Loss of Bromine: A common fragmentation pathway for alkyl and aryl halides is the cleavage of the carbon-halogen bond. [7]The loss of a bromine radical would result in a fragment at m/z 117.

-

Loss of HCN: Pyridine and nitrile-containing compounds can undergo fragmentation involving the loss of hydrogen cyanide (HCN, 27 Da). A fragment at m/z 90 could correspond to the [M - Br - HCN]⁺ ion. [8]

-

Conclusion

The comprehensive spectroscopic analysis outlined in this guide, based on predicted data and established principles, provides a robust framework for the characterization of this compound. The combination of ¹H and ¹³C NMR, FTIR, and MS allows for the unambiguous confirmation of its molecular structure. The predicted chemical shifts, absorption frequencies, and fragmentation patterns are consistent with the assigned structure and serve as a valuable reference for researchers working with this compound and its derivatives.

References

-

Scribd. (n.d.). 05 Notes On Nitriles IR Spectra. Retrieved from [Link]

-

Workman, J. Jr. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Retrieved from [Link]

- Yusuf, H. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-16.

-

Aaron Chemistry. (n.d.). This compound. Retrieved from [Link]

-

Save My Exams. (2024). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Retrieved from [Link]

- PubMed. (2014). Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers. Journal of the American Society for Mass Spectrometry, 25(4), 646-655.

-

American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. Retrieved from [Link]

-

Chad's Prep. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Retrieved from [Link]

-

University of Puget Sound. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

Acros Pharmatech. (n.d.). This compound. Retrieved from [Link]

- MDPI. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Molecules, 28(15), 5894.

- National Center for Biotechnology Information. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines.

-

Springer Nature Experiments. (n.d.). Results for "1D NMR Spectroscopy". Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. Retrieved from [Link]

Sources

An In-depth Technical Guide to 4-Bromo-5-methylpicolinonitrile for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of 4-Bromo-5-methylpicolinonitrile, a key building block in modern medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth technical information to support its application in synthesis and molecular design.

Core Molecular Attributes

This compound, with the CAS Number 1353856-72-0, is a substituted pyridine derivative that has garnered significant interest as a versatile intermediate.[1][2] Its structure incorporates a pyridine ring, a bromo substituent, a methyl group, and a nitrile functional group, each contributing to its unique reactivity and utility in organic synthesis.

Table 1: Fundamental Properties of this compound

| Property | Value | Source |

| CAS Number | 1353856-72-0 | [1] |

| Molecular Formula | C₇H₅BrN₂ | [1] |

| Molecular Weight | 197.03 g/mol | [1] |

| Physical Form | Likely a solid | [3] |

Note: The physical form is inferred from the properties of the closely related isomer, 5-Bromo-4-methylpicolinonitrile, which is documented as a solid.[3]

Physicochemical Characteristics

While experimental data for some physical properties of this compound are not extensively reported in publicly available literature, predicted values and data from analogous compounds provide valuable insights.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Source |

| Boiling Point | 299.8 ± 35.0 °C | [4] |

| Density | 1.61 ± 0.1 g/cm³ | [4] |

| pKa | -2.50 ± 0.10 | [4] |

Solubility: The solubility of this compound has not been quantitatively documented. However, based on its chemical structure, it is anticipated to be soluble in common organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, and tetrahydrofuran (THF). Its solubility in protic solvents like alcohols may be moderate, while it is expected to have low solubility in water.

Chemical Reactivity and Synthetic Utility

The chemical behavior of this compound is primarily dictated by the interplay of its functional groups. The bromine atom at the 4-position of the pyridine ring is a key handle for a variety of cross-coupling reactions, making this compound a valuable precursor for the synthesis of more complex molecules.

Palladium-Catalyzed Cross-Coupling Reactions

The bromo substituent renders the 4-position of the picolinonitrile core susceptible to palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery.

-

Suzuki-Miyaura Coupling: This reaction enables the formation of carbon-carbon bonds by coupling the aryl bromide with a boronic acid or ester. This is a powerful method for introducing aryl or heteroaryl substituents at the 4-position.[4][5]

-

Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines at the 4-position.[6][7]

Sources

- 1. This compound,(CAS# 1353856-72-0)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 2. This compound | 1353856-72-0 [chemicalbook.com]

- 3. 5-Bromo-4-methylpicolinonitrile | 886364-86-9 [sigmaaldrich.com]

- 4. benchchem.com [benchchem.com]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

An In-depth Technical Guide to 4-Bromo-5-methylpicolinonitrile for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Bromo-5-methylpicolinonitrile, a key building block in modern medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into its chemical properties, commercial availability, synthesis, and applications, offering field-proven insights to support your research endeavors.

Introduction: The Strategic Importance of this compound in Drug Discovery

This compound, with the CAS number 1353856-72-0, is a substituted pyridine derivative that has garnered significant interest as a versatile intermediate in the synthesis of complex organic molecules.[1] Its structure, featuring a bromo-substituent, a methyl group, and a nitrile function on a pyridine ring, offers a unique combination of reactive sites. This strategic arrangement of functional groups allows for sequential and regioselective modifications, making it an invaluable scaffold for the construction of novel pharmaceutical agents. The bromine atom serves as a handle for various cross-coupling reactions, while the nitrile group can be elaborated into other functionalities or act as a bioisostere for other polar groups.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis and for the characterization of its downstream products.

| Property | Value | Source |

| CAS Number | 1353856-72-0 | [1] |

| Molecular Formula | C₇H₅BrN₂ | |

| Molecular Weight | 197.03 g/mol | |

| Appearance | Solid (form may vary by supplier) | |

| Purity | Typically >97% | [1] |

Spectroscopic Data (Predicted and Representative for similar structures):

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and a singlet for the methyl group protons. The chemical shifts will be influenced by the electron-withdrawing effects of the nitrile and bromo groups.

-

¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carbons of the pyridine ring, the nitrile carbon, and the methyl carbon. The positions of the brominated and nitrile-bearing carbons will be significantly shifted.

Commercial Availability and Procurement

This compound is available from a range of specialized chemical suppliers. When sourcing this reagent, it is crucial to consider purity, available quantities, and lead times to ensure the integrity and timeline of your research projects.

| Supplier | Catalog Number | Purity | Available Quantities |

| Aaronchem | AR01ENUG | Not specified | Custom |

| AbacipharmTech | AB18172 | Not specified | Custom |

| Apollo Scientific | 54-OR1006868 | 97% | 250mg, 1g |

| Sinfoo Biotech | S056170 | Not specified | Custom |

| Ambeed | Not specified | Not specified | Comprehensive analytical data available upon request[2] |

This table is not exhaustive and represents a snapshot of available information. Researchers are advised to contact suppliers directly for the most current data and quotations.

Synthesis of this compound: A Methodological Overview

The synthesis of this compound can be approached through multi-step sequences involving the construction and subsequent functionalization of the pyridine ring. While a specific, detailed protocol for this exact isomer is not widely published, a general retrosynthetic analysis points towards the bromination of a 5-methylpicolinonitrile precursor. The regioselectivity of the bromination is a critical step to control.

A plausible synthetic workflow is outlined below. This represents a generalized approach, and optimization of reaction conditions would be necessary.

Caption: A generalized workflow for the synthesis of this compound.

Experimental Protocol (Hypothetical, based on related transformations):

-

Reaction Setup: To a solution of 5-methylpicolinonitrile in concentrated sulfuric acid, cooled to 0°C, add N-bromosuccinimide (NBS) portion-wise while maintaining the temperature.

-

Reaction Monitoring: The reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the point of completion.

-

Work-up: Upon completion, the reaction mixture is carefully quenched by pouring it onto ice, followed by neutralization with a suitable base (e.g., sodium bicarbonate solution).

-

Extraction: The aqueous layer is extracted multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the pure this compound.

Causality in Experimental Choices: The use of a strong acid like sulfuric acid protonates the pyridine nitrogen, deactivating the ring towards electrophilic substitution but also influencing the regioselectivity of the bromination. Careful control of temperature is crucial to minimize the formation of undesired side products.

Applications in Drug Discovery and Medicinal Chemistry

The utility of this compound as a synthetic intermediate is highlighted in its application in the development of novel therapeutic agents. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, which are cornerstones of modern drug discovery for the formation of carbon-carbon and carbon-heteroatom bonds.

Caption: Key synthetic transformations of this compound in medicinal chemistry.

While specific drug candidates originating from this exact starting material are not prominently disclosed in the public domain, patent literature alludes to the use of similar brominated pyridines as key intermediates in the synthesis of kinase inhibitors and other targeted therapies. For instance, the synthesis of intermediates for certain protein kinase inhibitors has been described utilizing related brominated pyridine scaffolds.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Identification: Based on data for similar compounds, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[3]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Researchers should always consult the latest Safety Data Sheet (SDS) provided by the supplier before handling this compound.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex molecules in the pursuit of novel therapeutics. Its well-defined reactive sites allow for a range of chemical transformations, making it a strategic component in the medicinal chemist's toolbox. A clear understanding of its properties, availability, and safe handling is paramount to leveraging its full potential in research and development.

References

-

AbacipharmTech. This compound. [Link]

Sources

A Technical Guide to 4-Bromo-5-methylpicolinonitrile: Synthesis, Reactivity, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-5-methylpicolinonitrile, a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. While direct literature on this specific isomer is emerging, this document synthesizes available data and provides expert insights into its chemical properties, potential synthetic routes, and reactivity profile. By drawing parallels with related isomers and foundational principles of pyridine chemistry, this guide serves as an essential resource for researchers aiming to leverage this versatile building block in drug development and novel material synthesis. We will delve into the causality behind synthetic strategies, the molecule's reactivity in key cross-coupling reactions, and its prospective role in the development of next-generation therapeutics.

Introduction and Structural Elucidation

This compound, with the Chemical Abstracts Service (CAS) number 1353856-72-0 , is a distinct isomer within the family of brominated methylpicolinonitriles.[1][2] Its structure, featuring a pyridine ring substituted with a bromo group at the 4-position, a methyl group at the 5-position, and a nitrile function at the 2-position (picolinonitrile), presents a unique electronic and steric profile.

It is critical for researchers to distinguish this compound from its more frequently documented isomers, such as 5-Bromo-4-methylpicolinonitrile and 3-Bromo-5-methylpicolinonitrile. The precise positioning of the substituents dictates the molecule's reactivity and its potential applications.

Chemical and Physical Properties

A summary of the key chemical identifiers and properties for this compound is presented in Table 1.

| Property | Value | Source |

| IUPAC Name | 4-Bromo-5-methylpyridine-2-carbonitrile | N/A |

| CAS Number | 1353856-72-0 | [1][2] |

| Molecular Formula | C₇H₅BrN₂ | [1] |

| Molecular Weight | 197.03 g/mol | [1][3] |

| Appearance | Solid (predicted) | N/A |

| Purity | Typically >97% | [3] |

Synthesis Strategies: A Mechanistic Perspective

While specific, peer-reviewed synthetic procedures for this compound are not extensively published, we can infer logical and efficient synthetic pathways based on established pyridine chemistry. The primary challenge in synthesizing this molecule lies in achieving the desired regioselectivity of the bromination and functional group installations.

Postulated Synthetic Workflow

A plausible multi-step synthesis would likely begin with a pre-functionalized pyridine ring to direct the subsequent substitutions. The following workflow (Figure 1) is proposed, explaining the rationale behind each step.

Figure 1: A proposed synthetic workflow for this compound.

Experimental Rationale:

-

N-Oxidation: The synthesis likely commences with the N-oxidation of a suitable 5-methylpicoline derivative. The resulting N-oxide is a crucial intermediate. The N-oxide functionality deactivates the C2 and C6 positions towards electrophilic attack while activating the C4 position, providing the necessary regiochemical control for the subsequent bromination step.

-

Regioselective Bromination: With the C4 position activated, bromination can be achieved using various reagents. A mixture of bromine and oleum or the use of phosphorus oxybromide (POBr₃) on the N-oxide are common methods to introduce a bromine atom at the 4-position of the pyridine ring.

-

Functional Group Conversion to Nitrile: Assuming the starting material was 5-methylpicolinic acid, after bromination, the carboxylic acid group needs to be converted to a nitrile. A standard and reliable method is a two-step process: first, conversion to the primary amide via an acid chloride intermediate (using thionyl chloride or oxalyl chloride) followed by treatment with ammonia. Subsequently, the amide is dehydrated to the nitrile using powerful dehydrating agents like phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), or trifluoroacetic anhydride (TFAA).

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the reactivity of its bromo and nitrile substituents, making it a versatile scaffold for building molecular complexity.

The Bromo Group: A Handle for Cross-Coupling

The bromine atom at the C4 position is a key functional handle for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents, a cornerstone of modern drug discovery.

-

Suzuki-Miyaura Coupling: This reaction enables the formation of carbon-carbon bonds by coupling the aryl bromide with an organoboron compound (e.g., a boronic acid or ester).[4][5] This is a powerful method for introducing aryl or heteroaryl groups at the 4-position, which can be crucial for modulating the pharmacological properties of a lead compound. The general mechanism involves oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product.[6]

-

Buchwald-Hartwig Amination: This reaction is instrumental for forming carbon-nitrogen bonds, coupling the aryl bromide with a primary or secondary amine.[2][3] This allows for the synthesis of various anilines and related compounds, which are prevalent motifs in biologically active molecules. The catalytic cycle is similar to the Suzuki coupling but involves an amine as the nucleophile.

-

Sonogashira and Heck Couplings: The bromo substituent also allows for Sonogashira coupling to introduce alkyne moieties and Heck coupling for the introduction of alkenes, further expanding the synthetic possibilities.

Figure 2: Key cross-coupling reactions of this compound.

The Nitrile Group: A Versatile Functional Group

The nitrile group is not merely a passive substituent. It is an important pharmacophore and can be chemically transformed into other valuable functional groups:

-

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid (4-bromo-5-methylpicolinic acid) or amide (4-bromo-5-methylpicolinamide), respectively.

-

Reduction: The nitrile can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄).

-

Organometallic Addition: Grignard or organolithium reagents can add to the nitrile to form ketones after acidic workup.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be simple, showing two signals in the aromatic region and one signal for the methyl group.

-

Aromatic Protons: Two singlets are expected for the two protons on the pyridine ring (at C3 and C6). The proton at C6, being adjacent to the nitrogen, will likely appear further downfield (δ 8.5-8.7 ppm). The proton at C3 will likely be more upfield (δ 7.6-7.8 ppm).

-

Methyl Protons: A singlet corresponding to the three protons of the methyl group is expected in the upfield region (δ 2.3-2.6 ppm).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton. Key predicted shifts include:

-

Nitrile Carbon: The carbon of the cyano group will have a characteristic chemical shift in the range of δ 115-120 ppm.

-

Aromatic Carbons: The five carbons of the pyridine ring will show distinct signals, with the carbon bearing the bromine atom (C4) exhibiting a shift influenced by the halogen's electronegativity and heavy atom effect.

Mass Spectrometry

The mass spectrum will be characterized by a distinct isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).

-

Molecular Ion (M⁺): A pair of peaks of nearly equal intensity will be observed at m/z 196 and 198, corresponding to [C₇H₅⁷⁹BrN₂]⁺ and [C₇H₅⁸¹BrN₂]⁺.

-

Fragmentation: Common fragmentation pathways would involve the loss of Br (M-79/81) and HCN from the nitrile group.

Applications in Drug Discovery and Medicinal Chemistry

Substituted pyridines are a cornerstone of modern medicinal chemistry, appearing in numerous approved drugs. This compound serves as a valuable building block for creating libraries of compounds for high-throughput screening. The ability to functionalize the 4-position via cross-coupling allows for systematic exploration of the structure-activity relationship (SAR) of a lead compound. The nitrile group itself is a known bioisostere for carbonyl groups and can participate in hydrogen bonding interactions with biological targets.

The reactivity of 4-halopyridines as "quiescent affinity labels" has been explored, where they can covalently modify cysteine residues in proteins.[7][8][9][10] This mechanism of action opens up possibilities for designing targeted covalent inhibitors, a rapidly growing area in drug discovery.

Safety and Handling

As with all halogenated aromatic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. While specific toxicology data is not available, compounds of this class are generally considered to be irritants and potentially harmful if ingested, inhaled, or absorbed through the skin.

Conclusion

This compound is a promising and versatile building block for organic synthesis, particularly in the realm of drug discovery. Although detailed experimental data for this specific isomer is still emerging, its chemical properties and reactivity can be confidently predicted based on established principles of pyridine chemistry. The strategic placement of the bromo, methyl, and nitrile groups provides multiple avenues for synthetic diversification. The insights and predictive analyses provided in this guide are intended to empower researchers to effectively incorporate this compound into their synthetic programs, accelerating the discovery of novel therapeutics and advanced materials.

References

-

Fast, W., & Tipton, P. A. (2011). Discovery of halopyridines as quiescent affinity labels: inactivation of dimethylarginine dimethylaminohydrolase. Journal of the American Chemical Society, 133(5), 1189–1195. [Link]

-

Lee, J. S., et al. (2017). Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis. ChemBioChem, 18(15), 1461–1465. [Link]

-

Fast, W., & Tipton, P. A. (2011). Discovery of halopyridines as quiescent affinity labels: inactivation of dimethylarginine dimethylaminohydrolase. PubMed. Retrieved from [Link]

-

Lee, J. S., et al. (2017). Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis. PubMed. Retrieved from [Link]

-

Indian Journal of Chemistry. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. Retrieved from [Link]

-

Jones, G. O., et al. (2007). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. The Journal of Organic Chemistry, 72(19), 7409-7412. [Link]

-

ACS Publications. (2000). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Crystal Growth & Design, 1(1), 79-87. [Link]

-

AGRIS. (2016). Regioselective bromination: Synthesis of brominated methoxyquinolines. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Mastering Cross-Coupling Reactions with 4-Bromo-2-methoxypyridine: A Synthesis Guide. Retrieved from [Link]

-

University of Groningen. (2020). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 59(51), 22864-22880. [Link]

-

ResearchGate. (2008). Regioselective Bromination of 5,8-Dimethoxyquinoline with N-Bromosuccinimide. Retrieved from [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

-

MDPI. (2021). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 26(16), 4991. [Link]

- Google Patents. (n.d.). RU2167855C2 - Method of synthesis of 4-bromo-5-nitrophthalonitrile.

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

ACS Publications. (1998). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society, 120(38), 9722-9723. [Link]

-

PubMed. (2013). Regioselective bromination of fused heterocyclic N-oxides. The Journal of Organic Chemistry, 78(5), 2118-2126. [Link]

- Google Patents. (n.d.). CN105153023A - Synthetic method of 2-amino-4-bromopyridine.

-

National Institutes of Health. (2008). Regioselective 15-Bromination and Functionalization of a Stable Synthetic Bacteriochlorin. The Journal of Organic Chemistry, 73(12), 4481-4488. [Link]

- Google Patents. (n.d.). WO2015094913A1 - Fluorophenyl pyrazol compounds.

-

Doc Brown's Chemistry. (n.d.). 1-bromopropane low high resolution 1H proton nmr spectrum. Retrieved from [Link]

-

University of Ottawa. (n.d.). (Br) Bromine NMR. Retrieved from [Link]

- Google Patents. (n.d.). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

- Google Patents. (n.d.). CN101560183B - Method for preparing 5-bromo-2-methylpyridine.

- Google Patents. (n.d.). JP2517304B2 - Method for producing bromoacetonitrile.

-

National Institute of Standards and Technology. (n.d.). Bromine. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Butanone, 1-bromo-3,3-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). α-Bromo-p-tolunitrile. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. 4-BROMO-PYRIDINE-2-CARBONITRILE synthesis - chemicalbook [chemicalbook.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. Yoneda Labs [yonedalabs.com]

- 7. Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Selective Covalent Protein Modification by 4-Halopyridines through Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of halopyridines as quiescent affinity labels: inactivation of dimethylarginine dimethylaminohydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

Solubility of 4-Bromo-5-methylpicolinonitrile in organic solvents

An In-depth Technical Guide to the Solubility of 4-Bromo-5-methylpicolinonitrile in Organic Solvents

This guide provides a comprehensive technical overview of the principles, experimental determination, and practical application of solubility data for this compound. It is intended for researchers, chemists, and drug development professionals who require a deep understanding of this compound's behavior in various organic solvent systems for applications ranging from synthetic chemistry to formulation development.

Introduction: The Critical Role of Solubility

This compound is a substituted pyridine derivative that serves as a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its precise molecular architecture, featuring a pyridine ring, a nitrile group, a bromine atom, and a methyl group, results in a unique physicochemical profile. Understanding its solubility is not an academic exercise; it is a fundamental prerequisite for successful process development, enabling:

-

Reaction Optimization: Ensuring the starting material remains in solution for complete and efficient chemical conversion.

-

Purification Strategy: Selecting appropriate solvents for crystallization or chromatography to achieve high purity.

-

Formulation Development: Designing stable and effective delivery systems for active pharmaceutical ingredients (APIs) derived from this intermediate.

This document moves beyond a simple listing of data, providing a framework for predicting, experimentally determining, and intelligently applying solubility information.

Physicochemical Drivers of Solubility

The solubility of this compound is governed by the interplay of its structural features with the properties of the solvent. The principle of "like dissolves like" provides a foundational guide.

-

Polarity: The molecule possesses a significant dipole moment due to the electron-withdrawing nitrile (-CN) and bromine (-Br) groups, as well as the nitrogen atom in the pyridine ring. This suggests a preference for polar solvents.

-

Hydrogen Bonding: The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor. Solvents capable of donating hydrogen bonds (protic solvents like alcohols) can interact favorably with the molecule.

-

Van der Waals Forces: The aromatic ring and methyl group contribute to London dispersion forces, allowing for some solubility in less polar solvents.

Based on these features, we can anticipate moderate to good solubility in polar aprotic solvents (e.g., acetone, acetonitrile) and polar protic solvents (e.g., methanol, ethanol), with lower solubility in nonpolar solvents (e.g., hexane, toluene).

Experimental Determination of Equilibrium Solubility

While theoretical predictions are useful, precise, quantitative data must be determined experimentally. The isothermal shake-flask method is the gold-standard for generating reliable equilibrium solubility data. This method involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached, at which point the concentration of the dissolved solute is measured.

Experimental Workflow: Isothermal Shake-Flask Method

The following diagram outlines the robust, self-validating workflow for this determination.

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Protocol

1. Materials & Equipment:

-

This compound (purity >98%)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

2 mL glass vials with screw caps

-

Isothermal orbital shaker

-

Syringes and 0.22 µm PTFE syringe filters

-

Calibrated HPLC-UV system

2. Procedure:

-

Preparation: Add an excess amount of this compound (e.g., 20-30 mg) to each vial. The key is to ensure solid remains after equilibrium, confirming saturation.

-

Solvent Addition: Accurately dispense 1.0 mL of the chosen solvent into each vial.

-

Equilibration: Seal the vials and place them in an isothermal shaker set to a constant temperature (e.g., 25 °C). Agitate for a sufficient duration (24 to 72 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study is recommended.

-

Sampling: After agitation, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle.

-

Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately pass it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved solids.

-

Dilution: Perform an accurate serial dilution of the filtered sample with the mobile phase to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV method against a multi-point calibration curve prepared from a stock solution of this compound.

Solubility Data & Interpretation

The following table presents representative solubility data for this compound across a spectrum of organic solvents, as would be generated by the protocol above.

| Solvent | Type | Polarity Index | Solubility at 25°C (g/L) | Observations & Application Notes |

| Acetone | Polar Aprotic | 5.1 | > 150 | High solubility. Excellent candidate for reaction solvent or for stock solution preparation. |

| Acetonitrile (ACN) | Polar Aprotic | 5.8 | ~ 120 | Good solubility. Common choice for reversed-phase HPLC mobile phase and reaction solvent. |

| Methanol (MeOH) | Polar Protic | 5.1 | ~ 85 | Good solubility. Useful for reactions and as a crystallization anti-solvent with water. |

| Ethanol (EtOH) | Polar Protic | 4.3 | ~ 60 | Moderate solubility. A greener solvent alternative to methanol for certain applications. |

| Dichloromethane (DCM) | Halogenated | 3.1 | ~ 45 | Moderate solubility. Effective for extractions and chromatography. |

| Ethyl Acetate (EtOAc) | Ester | 4.4 | ~ 30 | Moderate solubility. Common solvent for extraction and column chromatography. |

| Toluene | Aromatic Hydrocarbon | 2.4 | < 5 | Low solubility. Can be considered as an anti-solvent for crystallization. |

| n-Hexane | Aliphatic Hydrocarbon | 0.1 | < 0.1 | Very low/insoluble. Ideal anti-solvent for precipitating the compound from a soluble mixture. |

Interpreting the Data:

-

The high solubility in polar aprotic solvents like Acetone and ACN aligns with the strong dipole moment of the nitrile group.

-

Good solubility in alcohols (MeOH, EtOH) demonstrates the importance of hydrogen bond acceptance by the pyridine nitrogen.

-

The sharp drop in solubility in nonpolar solvents like Toluene and Hexane confirms the dominant role of the polar functional groups. For purification, a solvent pair system, such as dissolving in acetone and precipitating with hexane, would be a highly effective strategy.

Logical Framework for Solvent Selection

Choosing the optimal solvent is a multi-factorial decision. The following decision tree illustrates a logical approach.

Caption: Decision Tree for Application-Specific Solvent Selection.

Safety, Handling, and Storage

As with any chemical intermediate, proper safety protocols are mandatory.

-

Handling: this compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is required.

-

Toxicology: While specific toxicological data for this compound is not widely published, it should be treated as potentially harmful if inhaled, ingested, or absorbed through the skin. Avoid creating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

The solubility of this compound is a critical parameter that dictates its utility in synthetic and pharmaceutical sciences. Its profile reveals a strong preference for polar solvents, driven by the nitrile, bromine, and pyridine functionalities. This guide provides a robust framework for the experimental determination of its solubility using the gold-standard shake-flask method and offers a logical pathway for interpreting this data to make informed decisions for reaction, purification, and formulation. By integrating theoretical principles with rigorous experimental practice, researchers can effectively harness the properties of this valuable chemical intermediate.

References

-

Baka, E., Comer, J. E., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 47(3), 548-552. [Link]

-

Avdeef, A. (2012). Solubility of sparingly-soluble drugs. In Drug Bioavailability (pp. 1-36). John Wiley & Sons, Ltd. [Link]

Reactivity profile of 4-Bromo-5-methylpicolinonitrile

An In-Depth Technical Guide to the Reactivity Profile of 4-Bromo-5-methylpicolinonitrile

Abstract

This compound is a strategically important heterocyclic building block in modern organic synthesis, particularly within the domains of pharmaceutical and agrochemical research. Its unique arrangement of a pyridine ring, a bromine atom, a nitrile group, and a methyl group imparts a versatile and nuanced reactivity profile. This guide provides an in-depth analysis of this profile, offering researchers and drug development professionals a comprehensive understanding of the molecule's synthetic potential. We will explore its behavior in key transformations, including palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and functional group interconversions of the nitrile and methyl moieties. The discussion is grounded in mechanistic principles, providing not just protocols, but the causal logic behind experimental design to empower rational synthesis.

Structural and Physicochemical Profile

This compound, with CAS Number 1353856-72-0, is a substituted pyridine derivative. The pyridine nitrogen and the cyano group act as electron-withdrawing groups, polarizing the aromatic ring and influencing the reactivity of the C-Br bond.[1] The methyl group, in contrast, is a weak electron-donating group. This electronic interplay is central to its chemical behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1353856-72-0 | [2] |

| Molecular Formula | C₇H₅BrN₂ | [3] |

| Molecular Weight | 197.03 g/mol | [3] |

| Appearance | White to off-white solid | [1] |

| Boiling Point | 293.3 ± 35.0 °C at 760 mmHg | [3] |

| Density | 1.6 ± 0.1 g/cm³ | [3] |

| LogP | 1.99 | [3] |

Core Reactivity Analysis

The reactivity of this compound is dictated by several key features:

-

The C(4)-Br Bond: This is the primary site for metal-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridine ring makes this bond susceptible to oxidative addition to a low-valent metal catalyst (e.g., Pd(0)).

-

The Pyridine Ring: The ring's overall electron deficiency, enhanced by the nitrile group, makes it a candidate for nucleophilic aromatic substitution (SNAr), particularly under forcing conditions. The bromine at C4 is activated by the ring nitrogen and the C2-nitrile.

-

The Nitrile Group (C≡N): This versatile functional group can undergo reduction to a primary amine or an aldehyde, or hydrolysis to a carboxylic acid, providing pathways to diverse molecular scaffolds.[4]

-

The Methyl Group (CH₃): The C5-methyl group is attached to an sp² carbon and can be considered an aza-benzylic position. While less reactive than a true benzylic position, it can potentially undergo free-radical halogenation or oxidation under specific conditions.[5]

Caption: Key reactivity sites on this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The C(sp²)-Br bond is an ideal handle for forming new carbon-carbon and carbon-heteroatom bonds using palladium catalysis. These reactions are cornerstones of modern drug discovery for their reliability and functional group tolerance.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for creating C-C bonds by coupling the aryl bromide with an organoboron species, typically a boronic acid or ester.[6]

Causality and Expertise: The reaction's success hinges on a catalytic cycle involving oxidative addition of the C-Br bond to a Pd(0) species, transmetalation with a base-activated boronic acid, and reductive elimination to yield the product and regenerate the catalyst.[7] The choice of base is critical; it activates the boronic acid by forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[7][8] Ligands, often bulky, electron-rich phosphines, are essential to stabilize the Pd(0) catalyst, promote oxidative addition, and facilitate the final reductive elimination step.

Sources

- 1. innospk.com [innospk.com]

- 2. This compound | 1353856-72-0 [chemicalbook.com]

- 3. 5-Bromo-4-methylpicolinonitrile | CAS#:886364-86-9 | Chemsrc [chemsrc.com]

- 4. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 5. Khan Academy [khanacademy.org]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. youtube.com [youtube.com]

A Comprehensive Technical Guide to the Stability and Storage of 4-Bromo-5-methylpicolinonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the stability and optimal storage conditions for 4-Bromo-5-methylpicolinonitrile, a key intermediate in pharmaceutical and agrochemical synthesis. Understanding the chemical integrity of this compound is paramount for ensuring the reproducibility of experimental results and the quality of downstream products. This document moves beyond standard supplier recommendations to offer a deeper understanding of the molecule's potential degradation pathways and provides a framework for its effective management in a laboratory setting.

The Chemical Profile of this compound

This compound, with the molecular formula C₇H₅BrN₂, is a substituted pyridine derivative. Its structure, featuring a pyridine ring, a bromo substituent, a methyl group, and a nitrile functional group, dictates its reactivity and stability. The electron-withdrawing nature of the nitrile group and the pyridine nitrogen, combined with the presence of a halogen, makes the molecule susceptible to certain degradation pathways while remaining relatively stable under controlled conditions. The general consensus from suppliers is that the compound is a solid that is stable under standard conditions when stored correctly.[1]

Recommended Storage Conditions: A Synthesis of Best Practices

To ensure the long-term integrity of this compound, it is crucial to adhere to specific storage protocols. The following recommendations are synthesized from supplier data for the target compound and its close isomers.

| Parameter | Recommended Condition | Rationale & Expert Insights |

| Temperature | 2-8°C | Refrigeration is recommended to minimize the rate of potential degradation reactions. While some suppliers may ship at ambient temperature, long-term storage at elevated temperatures should be avoided to prevent thermal decomposition. |

| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | The pyridine ring can be susceptible to oxidation. Storing under an inert atmosphere minimizes contact with atmospheric oxygen, thereby preserving the compound's purity. |

| Light | Store in the dark (amber vial/container) | Aromatic bromine compounds can be susceptible to photodegradation. Protection from light, especially UV light, is a critical preventative measure. |

| Moisture | Store in a dry environment with a tightly sealed container | The nitrile group is susceptible to hydrolysis, particularly in the presence of strong acids or bases, but also slowly with ambient moisture. A desiccator can provide an additional layer of protection. |

| Container | Tightly sealed, appropriate for chemical storage | To prevent exposure to air and moisture, the container must be well-sealed. Glass is generally a suitable material. |

Potential Degradation Pathways: A Mechanistic Perspective

While specific degradation studies on this compound are not extensively published, we can infer likely degradation pathways based on the chemistry of its functional groups and related molecules.

Photodegradation

Brominated aromatic compounds are known to undergo photodegradation, primarily through the cleavage of the carbon-bromine (C-Br) bond. The energy from UV light can be sufficient to induce homolytic cleavage of the C-Br bond, leading to the formation of a pyridyl radical and a bromine radical. These reactive species can then participate in a variety of secondary reactions, leading to the formation of impurities.

A [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Pyridyl Radical + Bromine Radical", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Degradation Products", fillcolor="#EA4335", fontcolor="#FFFFFF"];

A -> B [label="UV Light (hν)"]; B -> C [label="Secondary Reactions"]; }

Figure 1. Proposed Photodegradation Pathway

Thermal Decomposition

At elevated temperatures, brominated organic compounds can undergo thermal decomposition.[2] For this compound, this could involve the cleavage of the C-Br bond, as well as reactions involving the nitrile and methyl groups. The decomposition products can be a complex mixture of brominated and non-brominated aromatic compounds.[3] Therefore, avoiding high temperatures during storage and handling is crucial.

Hydrolysis of the Nitrile Group

The nitrile functional group can be hydrolyzed to a carboxylic acid under both acidic and alkaline conditions.[4][5] While this reaction typically requires heating with an acid or a base, prolonged exposure to moisture, especially at non-neutral pH, could lead to slow hydrolysis, forming 4-bromo-5-methylpicolinic acid.

A [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="4-Bromo-5-methylpicolinamide (Intermediate)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="4-Bromo-5-methylpicolinic Acid", fillcolor="#34A853", fontcolor="#FFFFFF"];

A -> B [label="H₂O (Acid/Base catalysis)"]; B -> C [label="H₂O (Acid/Base catalysis)"]; }

Figure 2. Hydrolytic Degradation Pathway

Analytical Method for Stability and Purity Assessment: A Practical Protocol

To ensure the quality of this compound, a robust analytical method for purity assessment is essential. High-Performance Liquid Chromatography (HPLC) is a suitable technique for this purpose. The following is a recommended starting method that can be optimized for specific laboratory instrumentation.

HPLC Method Protocol

Objective: To determine the purity of this compound and detect the presence of potential degradation products.

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid (or formic acid for MS compatibility)

Chromatographic Conditions:

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% acid) is recommended to ensure the elution of both the main compound and any potential impurities with different polarities.

-

Solvent A: Water with 0.1% Phosphoric Acid

-

Solvent B: Acetonitrile with 0.1% Phosphoric Acid

-

-

Gradient:

-

0-2 min: 30% B

-

2-10 min: 30% to 70% B

-

10-12 min: 70% B

-

12-13 min: 70% to 30% B

-

13-15 min: 30% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 254 nm (or a wavelength of maximum absorbance determined by UV scan)

-

Injection Volume: 10 µL

Sample Preparation:

-

Accurately weigh approximately 10 mg of this compound.

-

Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

-

Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL using the same solvent mixture.

-

Filter the final solution through a 0.45 µm syringe filter before injection.

Data Analysis: The purity of the sample is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram. The appearance of new peaks in aged samples compared to a freshly prepared standard would indicate degradation.

A [label="Receive Compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Store at 2-8°C under Inert Atmosphere, Protected from Light and Moisture", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Perform Initial Purity Analysis (HPLC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; D [label="Use in Experiment", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Periodic Stability Check (HPLC)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="Acceptable Purity?", fillcolor="#F1F3F4", fontcolor="#202124", shape=diamond];

A -> B; B -> C; C -> D; D -> E [style=dashed, label="After extended storage"]; E -> F; F -> D [label="Yes"]; F -> B [label="No (Re-purify or discard)"]; }

Figure 3. Workflow for Ensuring Compound Integrity

Conclusion

The stability of this compound is robust when the compound is stored under the recommended conditions of refrigeration, in an inert and dry atmosphere, and protected from light. The primary risks to its integrity are photodegradation, thermal decomposition, and hydrolysis of the nitrile group. By implementing the storage and handling procedures outlined in this guide and utilizing analytical techniques such as HPLC for periodic purity assessment, researchers can ensure the reliability of their results and the quality of their synthetic endeavors.

References

-

Exploring 3-Bromo-5-Methylpicolinonitrile: Properties and Applications. (n.d.). Retrieved from [Link]

-

Niu, J., Chen, J., Martens, D., Quan, X., Yang, F., Kettrup, A., & Schramm, K.-W. (2022). Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. Molecules, 27(18), 6005. MDPI AG. Retrieved from [Link]

- Altarawneh, M., & Dlugogorski, B. Z. (2018). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Progress in Energy and Combustion Science, 69, 1-39.

-

ICH Harmonised Tripartite Guideline. (1996). Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

-

Methyl 4-bromo-5-methylpicolinate. (n.d.). PubChem. Retrieved from [Link]

- Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. (2017). IOSR Journal of Pharmacy and Biological Sciences, 12(5), 45-51.